molecular formula C10H14N2O3 B2691618 N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide CAS No. 2411242-96-9

N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide

Cat. No.: B2691618
CAS No.: 2411242-96-9
M. Wt: 210.233
InChI Key: GHOAWSXUWXLVJY-UHFFFAOYSA-N
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Description

N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide is a chemical compound with a unique structure that includes a morpholine ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide typically involves the reaction of morpholine derivatives with alkyne-containing reagents. One common method involves the use of a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated morpholine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The alkyne group can act as a reactive site for covalent bonding with nucleophilic residues in proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide: Similar structure but with a prop-2-enamide group instead of a but-2-ynamide group.

    N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a but-2-ynamide group.

Uniqueness

The alkyne group allows for versatile chemical modifications, while the morpholine ring enhances its biological activity and binding properties .

Properties

IUPAC Name

N-[2-(3-oxomorpholin-4-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-3-9(13)11-4-5-12-6-7-15-8-10(12)14/h4-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOAWSXUWXLVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN1CCOCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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